molecular formula C22H27NO4 B3730710 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol

4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol

Cat. No. B3730710
M. Wt: 369.5 g/mol
InChI Key: FFGNEUCEYNEXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent that is commonly used in the textile industry to improve the brightness and whiteness of fabrics. However, this compound has also been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X involves its ability to absorb UV light and emit blue light, which results in the enhancement of the whiteness and brightness of fabrics. In terms of its use as a fluorescent probe, this compound binds to biomolecules and undergoes a conformational change that results in a change in its fluorescence properties. As a photosensitizer, 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is activated by light and generates reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported that this compound can induce DNA damage and cell death in certain cell types, which may have implications for its use in photodynamic therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X is its high fluorescence quantum yield, which makes it a highly sensitive probe for the detection of biomolecules. However, its use as a photosensitizer is limited by its low absorption in the visible light range, which may require the use of high-intensity light sources.

Future Directions

There are several potential future directions for research involving 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of interest is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another potential direction is the modification of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X to improve its absorption in the visible light range for use as a more effective photosensitizer in photodynamic therapy. Additionally, the use of 4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X in other applications, such as imaging and sensing, may also be explored in future research.

Scientific Research Applications

4,6-di-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. This compound has also been investigated as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitive compound to generate reactive oxygen species that can kill cancer cells.

properties

IUPAC Name

4,6-ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2,3)13-11-14(22(4,5)6)18(25)19-17(13)23-20(27-19)12-8-9-15(24)16(10-12)26-7/h8-11,24-25H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNEUCEYNEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=C(C=C3)O)OC)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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